molecular formula C15H15N5O2 B12473622 N-(1H-benzotriazol-1-ylmethyl)-4,5-dimethyl-2-nitroaniline

N-(1H-benzotriazol-1-ylmethyl)-4,5-dimethyl-2-nitroaniline

Cat. No.: B12473622
M. Wt: 297.31 g/mol
InChI Key: ZKVVZROOHQMMFX-UHFFFAOYSA-N
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Description

N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE typically involves the reaction of 4,5-dimethyl-2-nitroaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE include other benzotriazole derivatives, such as:

Uniqueness

The uniqueness of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4,5-dimethyl-2-nitroaniline

InChI

InChI=1S/C15H15N5O2/c1-10-7-13(15(20(21)22)8-11(10)2)16-9-19-14-6-4-3-5-12(14)17-18-19/h3-8,16H,9H2,1-2H3

InChI Key

ZKVVZROOHQMMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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